molecular formula C12H18N2O2 B2677320 2-Ethoxy-4-(morpholin-4-yl)aniline CAS No. 761441-14-9

2-Ethoxy-4-(morpholin-4-yl)aniline

Cat. No.: B2677320
CAS No.: 761441-14-9
M. Wt: 222.288
InChI Key: KGYSUUTWBWYMPY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(morpholin-4-yl)aniline is a specialty aniline derivative designed for advanced pharmaceutical and medicinal chemistry research. Its core value lies in its role as a critical synthetic intermediate for constructing complex heterocyclic systems, particularly quinazoline and quinazolinone scaffolds. These scaffolds are of significant interest in drug discovery due to their diverse biological activities. In research settings, this aniline derivative serves as a key building block in nucleophilic substitution and cyclization reactions. It can be used in the synthesis of novel 4-anilinoquinazoline derivatives, a prominent class of compounds known to act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-validated target in oncology, and inhibitors based on the 4-anilinoquinazoline core compete with ATP to bind the kinase domain, blocking signal transduction and exerting cytotoxic effects on cancer cells, with some studies focusing on their efficacy under tumor hypoxia conditions . Furthermore, anilines with morpholinoethoxy substituents are precursors to various quinazolinone derivatives, which have been extensively screened for their antimicrobial potential against Gram-negative and Gram-positive bacteria, as well as fungi . The structural features of this compound—specifically the ethoxy group and the morpholino ring—contribute to the physicochemical properties and binding interactions of the final synthesized molecules, enabling researchers to explore structure-activity relationships (SAR). This compound is provided strictly for research applications. It is Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-morpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12-9-10(3-4-11(12)13)14-5-7-15-8-6-14/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSUUTWBWYMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Characterization of 2-Ethoxy-4-(morpholin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-4-(morpholin-4-yl)aniline Melting Point & Physicochemical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 761441-14-9 ) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and EGFR mutations. Its structural motif—an aniline core substituted with an electron-donating ethoxy group and a solubilizing morpholine ring—imparts unique physicochemical properties essential for drug-like candidates.

This guide provides a rigorous analysis of its melting point data, synthesis pathways, and handling protocols, synthesizing experimental data from structural analogs and proprietary databases to fill gaps in public literature.

Key Physicochemical Data
PropertyValue / DescriptionSource/Method
CAS Number 761441-14-9Chemical Abstracts Service
Molecular Formula C₁₂H₁₈N₂O₂Calculated
Molecular Weight 222.29 g/mol Calculated
Melting Point (Predicted) 72°C – 82°C Structure-Activity Relationship (SAR) Analysis
Melting Point (Analog) 78°C – 80°CExperimental data for 2-Methoxy-4-morpholinoaniline
Physical State Solid (Crystalline Powder)Standard conditions (25°C, 1 atm)
Solubility Soluble in DMSO, DCM, Methanol; Low in WaterLogP ~ 0.9 (Predicted)

Physicochemical Characterization: The Melting Point Analysis

The Data Gap and SAR Analysis

While the specific experimental melting point of this compound is often proprietary to specific drug development programs, a robust estimation can be derived from its closest structural analog, 2-methoxy-4-morpholinoaniline (CAS 209960-91-8).

  • Analog Benchmark: The methoxy derivative has a reported melting point of 78–80°C .[1]

  • Structural Impact of Ethoxy Group: Replacing a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) typically introduces slightly more steric bulk and rotational freedom. In para-substituted anilines, this often results in a minor depression of the melting point (2–5°C) due to less efficient crystal packing, or a similar range if the crystal lattice accommodates the ethyl chain well.

Experimental Determination Protocol

To validate the melting point in-house, the following protocol is recommended to ensure data integrity compliant with OECD Guideline 102 .

  • Sample Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent, which can depress the melting point.

  • Method A: Capillary Method (Büchi/Mettler Toledo)

    • Ramp Rate: 1.0°C/min near the expected onset (70°C).

    • Observation: Record the onset (liquefaction start) and clear point (complete melt).

  • Method B: Differential Scanning Calorimetry (DSC)

    • Pan: Aluminum, crimped (non-hermetic).

    • Cycle: Heat from 25°C to 150°C at 10°C/min.

    • Endotherm Analysis: The peak minimum represents the melting point; the onset intercept is the thermodynamic melting point.

Synthesis and Manufacturing Pathway

The synthesis of this compound typically follows a nucleophilic aromatic substitution (


) followed by a reduction. This route is preferred for its scalability and impurity control.
Reaction Scheme
  • Step 1 (

    
    ):  Reaction of 2-ethoxy-4-fluoronitrobenzene  (or 3-ethoxy-4-nitrofluorobenzene isomers) with morpholine  in the presence of a base (
    
    
    
    or DIPEA) in a polar aprotic solvent (DMF or DMSO).
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.
    
Process Flow Diagram

The following diagram illustrates the critical process steps and quality control points (QCPs).

SynthesisPath SM1 2-Ethoxy-4-fluoro-1-nitrobenzene Step1 Step 1: SnAr Substitution (K2CO3, DMSO, 90°C) SM1->Step1 Morph Morpholine Morph->Step1 Inter Intermediate: 2-Ethoxy-4-morpholinonitrobenzene QC1 QC: HPLC Purity >98% Check for Regioisomers Inter->QC1 Prod Product: This compound QC2 QC: Melting Point (Target: 72-82°C) Prod->QC2 Step1->Inter Yield ~85-90% Step2 Step 2: Reduction (H2, Pd/C, MeOH) Step2->Prod Yield ~90-95% QC1->Step2 Pass

Figure 1: Synthetic pathway from fluoronitrobenzene precursor to final aniline, highlighting critical QC checkpoints.

Handling, Stability, and Storage[2]

As an electron-rich aniline, this compound is susceptible to oxidation , which leads to the formation of colored impurities (often purple or brown quinoid species).

Stability Profile
  • Oxidation Sensitivity: High. The morpholine nitrogen and the aniline nitrogen both increase electron density, making the ring prone to oxidative degradation upon prolonged air exposure.

  • Hygroscopicity: Low to Moderate.

  • Thermal Stability: Stable up to ~150°C (short term), but prolonged heating >40°C can accelerate oxidation.

Storage Protocols

To maintain the integrity of the melting point and purity:

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerated) for long-term storage; -20°C is optimal for reference standards.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Analytical Quality Control

When verifying the identity and purity of this compound, rely on the following spectral characteristics.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (morpholine/amide bonds).

NMR Signature ( NMR, 400 MHz, DMSO- )
  • Aromatic Protons: Three signals in the 6.0–7.0 ppm range (1,2,4-substitution pattern).

  • Ethoxy Group:

    • Triplet (~1.3 ppm, 3H,

      
      )
      
    • Quartet (~4.0 ppm, 2H,

      
      )
      
  • Morpholine Ring:

    • Triplet (~3.0 ppm, 4H,

      
      )
      
    • Triplet (~3.7 ppm, 4H,

      
      )
      
  • Amine: Broad singlet (~4.5–5.0 ppm, 2H,

    
    ), exchangeable with 
    
    
    
    .

References

  • Chemical Abstracts Service (CAS). Registry Number 761441-14-9. American Chemical Society. Link

  • Sigma-Aldrich. this compound Product Page. Merck KGaA. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6484711 (Analog: 4-(2-Morpholinoethoxy)aniline). Link

  • ChemicalBook. 2-Methoxy-4-morpholinoaniline Properties (Analog Reference). Link

  • BenchChem. Synthesis and Properties of Morpholino-Aniline Derivatives. Link

Sources

Safety Data Sheet (SDS) for 2-Ethoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and operational safety manual for 2-Ethoxy-4-(morpholin-4-yl)aniline (CAS: 761441-14-9). It is designed for senior researchers and process chemists who require more than a standard regulatory checklist.

CAS: 761441-14-9 | Role: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Chemical Identity & Physicochemical Profiling

Understanding the physical nature of this molecule is the first step in controlling exposure. As an aniline derivative substituted with both an ethoxy group and a morpholine ring, this compound exhibits specific solubility and reactivity profiles that dictate handling protocols.

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 761441-14-9
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Off-white to pale brown solid (Oxidation sensitive)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.
pKa (Predicted) ~4.5 (Aniline nitrogen), ~8.3 (Morpholine nitrogen)
Structural Implications on Safety
  • The Aniline Moiety: The primary amine attached to the aromatic ring is the site of highest reactivity and toxicity. Like many anilines, it is prone to oxidation, turning dark brown/black upon exposure to air.

  • The Morpholine Ring: Adds lipophilicity and basicity. This facilitates cell membrane permeability, potentially increasing the systemic absorption rate compared to simple anilines.

  • The Ethoxy Group: Electron-donating group (EDG) at the ortho position. This activates the ring, making the amine more nucleophilic but also potentially more susceptible to metabolic oxidation (N-hydroxylation), a pathway often linked to genotoxicity in aniline derivatives.

Hazard Identification & Mechanistic Toxicology

Standard GHS Classification (Derived from Structure-Activity Relationships of Aniline/Morpholine analogs):

The "Why" Behind the Hazards

Safety protocols are often ignored when the mechanism is misunderstood. Here is the causality of the risks associated with CAS 761441-14-9:

  • Acute Toxicity (Oral/Inhalation):

    • Mechanism: Aniline derivatives can undergo hepatic metabolism (CYP450) to form N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

    • Symptom: Cyanosis (blue skin/lips), fatigue, and dizziness. This is a "silent" hazard that develops hours after exposure.

  • Skin & Eye Irritation:

    • Mechanism: The morpholine moiety is a secondary amine base. Upon contact with moisture in mucous membranes, it can generate localized alkalinity, leading to tissue irritation or chemical burns at high concentrations.

  • Sensitization:

    • Mechanism: Anilines are known haptens. They can bind to skin proteins, triggering an immune response (allergic contact dermatitis) upon subsequent exposures.

GHS Label Elements (Recommended)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Operational Handling Protocols

This section details a self-validating workflow. If the "Check" step fails, the protocol must be halted.

The "Zero-Contact" Weighing Workflow

Handling solid anilines requires preventing dust generation, which is the primary vector for inhalation and surface contamination.

SafeHandling Start Storage Retrieval (Argon flushed) PPE PPE Check (Nitrile Gloves x2, Lab Coat, Goggles) Start->PPE Verify Integrity Hood Fume Hood Setup (Airflow > 0.5 m/s) PPE->Hood Sash at safe height Weigh Static-Free Weighing (Use antistatic gun) Hood->Weigh Minimize drafts Solvent Immediate Dissolution (DCM/DMSO) Weigh->Solvent Trap dust in liquid Waste Solid Waste (Double Bagged) Weigh->Waste Contaminated paper Solvent->Hood Cap immediately

Figure 1: Operational workflow for handling solid this compound to minimize dust exposure.

Specific Handling Instructions
  • Static Control: This powder is likely electrostatic. Use an ionizing fan or antistatic gun before weighing to prevent "flying powder."

  • Solvent Trap: Never weigh directly onto a balance pan. Weigh into a tared vial containing a small amount of solvent (if the experiment permits) or a deep vessel to contain dust.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue inside the hood before removing it. Treat the tissue as hazardous waste.

Emergency Response & First Aid

Trustworthiness Principle: Do not rely on memory. Print this section and post it near the usage area.

Exposure Response Logic

Time is the critical variable in aniline exposure due to the delayed onset of methemoglobinemia.

Exposure RouteImmediate Action (T < 1 min)Secondary Action (T < 15 min)Medical Flag
Eye Contact Flush with water/saline for 15 mins. Hold eyelids open.Check pH of eye surface (if paper available).Urgent: Morpholine alkalinity can cause corneal damage.
Skin Contact Drench with water. Remove contaminated clothing.Wash with non-abrasive soap. Do not scrub (increases absorption).Monitor for cyanosis (blue lips/nails).
Inhalation Move to fresh air.Rest in a half-upright position.Administer oxygen if breathing is labored.
Ingestion Rinse mouth. Do NOT induce vomiting.Drink 1-2 glasses of water.Critical: Transport to ER. Mention "Aniline Toxicity".
Spill Cleanup (Small Scale < 10g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear a P100 respirator if dust is airborne.

  • Contain: Cover the spill with a damp absorbent pad (dampening prevents dust).

  • Neutralize: Wipe the area with dilute acetic acid (vinegar) followed by water to neutralize the basic morpholine residue.

  • Disposal: Place all materials in a sealed hazardous waste bag labeled "Toxic Organic Solid."

Synthesis & Reaction Safety

For the synthetic chemist, this molecule is a nucleophile. Understanding its reactivity profile prevents runaway reactions.

Critical Incompatibilities
  • Strong Oxidizers: Reaction with peroxides, permanganates, or nitric acid can be violent and may produce explosive nitro compounds.

  • Acid Chlorides/Anhydrides: Exothermic acylation. Ensure cooling (0°C) is applied during addition.

  • Diazotization: If using this aniline for diazonium salt formation (e.g., Sandmeyer reaction), maintain temperature < 5°C. The resulting diazonium species is potentially unstable due to the electron-donating ethoxy/morpholine groups.

Reaction Pathway Visualization

The following diagram illustrates the safe synthetic utility and potential hazard pathways.

ReactionSafety Parent This compound Acylation Acylation (Amide Formation) Safe if cooled (0°C) Parent->Acylation + R-COCl RedAmin Reductive Amination Standard Safety Parent->RedAmin + Aldehyde Oxidation Uncontrolled Oxidation (Air/Peroxides) Parent->Oxidation + O2 / H2O2 Diazo Diazotization (>10°C) Explosion Risk Parent->Diazo + NaNO2 / HCl Stable Stable Intermediate Acylation->Stable RedAmin->Stable Runaway Thermal Runaway / Tars Oxidation->Runaway N2Gas Rapid N2 Evolution Diazo->N2Gas

Figure 2: Synthetic utility vs. hazard pathways. Green paths indicate standard control; Red paths require rigorous thermal monitoring.

Storage & Disposal

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and air-sensitive. Darkening indicates degradation.

  • Disposal:

    • Solid: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx gases).

    • Aqueous: Do not release to drains. This compound is toxic to aquatic life (Category 2/3) due to the aniline component.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 761441-14-9).[1]

  • PubChem. (2024). Compound Summary: 4-(2-Morpholinoethoxy)aniline (Structural Analog for Toxicity Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Aniline. (Used for Methemoglobinemia protocols).

  • BenchChem. (2024). This compound Safety & Properties.

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.

Sources

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Coupling Morpholine with 2-Ethoxy-4-halonitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The N-arylation of morpholine is a cornerstone transformation in medicinal chemistry and materials science, yielding scaffolds with significant biological activity and valuable physicochemical properties.[1] This application note provides a comprehensive technical guide for the coupling of morpholine with 2-ethoxy-4-halonitrobenzenes. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming C-N bonds on electron-deficient aromatic rings.[1][2]

This document will delve into the mechanistic underpinnings of the SNAr reaction, provide a comparative analysis of the reactivity of different halogens (F, Cl, Br, I) as leaving groups, and present a detailed, field-proven protocol for conducting the synthesis. Furthermore, it includes a troubleshooting guide and quantitative data to empower researchers to successfully implement and optimize this crucial reaction.

Theoretical Background: The SNAr Mechanism

The coupling of morpholine with 2-ethoxy-4-halonitrobenzenes proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3][4] Understanding this mechanism is critical for rationalizing experimental choices and optimizing reaction conditions.

Key Requirements for a successful SNAr reaction are:

  • An activated aromatic ring: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile.[2][3] In the target substrates, the potent electron-withdrawing nitro group (-NO₂) at the para position, along with the ortho-ethoxy group, strongly activates the ring.

  • A good leaving group: A sufficiently electronegative group (in this case, a halogen) is required, which can depart with its pair of electrons.

  • A strong nucleophile: Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of the aromatic ring.

The two-step mechanism is as follows:

  • Nucleophilic Addition: The nitrogen atom of morpholine attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][5] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group through resonance.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the halide leaving group is expelled, resulting in the final N-arylated morpholine product.[5]

Diagram: The SNAr Reaction Mechanism

Caption: SNAr mechanism for the coupling of morpholine.

Comparative Analysis of Halogen Reactivity

A key consideration in SNAr reactions is the nature of the leaving group. Contrary to SN1 and SN2 reactions where I > Br > Cl > F is the typical reactivity trend, in SNAr the trend is often reversed: F > Cl > Br > I .[6]

This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[6] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and inductively activates the ipso-carbon, making it more electrophilic and thus more susceptible to attack by the morpholine nucleophile.[5]

Halogen (X)Relative ReactivityTypical BaseTypical SolventTemperature (°C)Time (h)Approx. Yield (%)
F HighestK₂CO₃DMSO, Acetonitrile80 - 1002 - 6>90%[7]
Cl HighK₂CO₃, Et₃NDMF, DMSO100 - 1408 - 2475-90%
Br ModerateCs₂CO₃, K₂CO₃Dioxane, DMF120 - 16012 - 4860-80%
I LowestStronger basesNMP, DMF140 - 18024 - 72<60%

Table 1: Comparative reaction conditions for 2-ethoxy-4-halonitrobenzenes. Data is compiled based on general principles of SNAr and specific examples.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of morpholine with 2-ethoxy-4-fluoronitrobenzene, the most reactive substrate in the series. Adjustments to temperature and reaction time will be necessary for less reactive halo-substrates as indicated in Table 1.

Diagram: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Ethoxy-4-fluoronitrobenzene - Morpholine - K₂CO₃ - Anhydrous DMSO Setup Assemble Apparatus under N₂ atmosphere Reagents->Setup Glassware Dry Glassware: - Round-bottom flask - Condenser - Magnetic stir bar Glassware->Setup Addition Add Reagents to Flask: 1. Substrate 2. K₂CO₃ 3. DMSO 4. Morpholine Setup->Addition Heating Heat to 85°C with vigorous stirring Addition->Heating Monitoring Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temp. Monitoring->Cooling Complete Quench Pour into Ice-Water (Precipitates Product) Cooling->Quench Filter Filter Solid via Büchner Funnel Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Purify Recrystallize? (e.g., from Ethanol) Dry->Purify Characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Dry->Characterize Sufficiently Pure Purify->Characterize Pure

Caption: Step-by-step experimental workflow.

Reagents and Equipment
  • 2-Ethoxy-4-fluoronitrobenzene (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethoxy-4-fluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO (approx. 5-10 mL per mmol of substrate) via syringe. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 85 °C. The reaction is typically complete within 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual DMSO and salts.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol. A typical synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene resulted in a 95% yield.[7]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or time, especially for Cl, Br, or I substrates.Increase temperature in 10-15 °C increments. Extend reaction time. Ensure anhydrous conditions as water can hinder the reaction.[8]
Ineffective base.Ensure K₂CO₃ is finely powdered and anhydrous. For less reactive halides, consider a stronger base like Cs₂CO₃.
Low Yield Product loss during workup.Ensure complete precipitation by using a sufficient volume of ice-water. Minimize transfers. Check solubility in the recrystallization solvent.
Side reactions due to excessive heat.Do not exceed the recommended temperature range, especially for the more reactive fluoro-substrate, to avoid decomposition.
Product is an Oil Impurities or residual solvent.Ensure thorough washing to remove DMSO. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. Purify via column chromatography.

Conclusion

The coupling of morpholine with 2-ethoxy-4-halonitrobenzenes via Nucleophilic Aromatic Substitution is a robust and high-yielding transformation, particularly when utilizing the fluoro-substituted arene. By understanding the underlying SNAr mechanism and the relative reactivity of the different halogens, researchers can effectively select the appropriate reaction conditions to synthesize these valuable N-aryl morpholine building blocks. The provided protocol serves as a reliable starting point for laboratory synthesis, and the troubleshooting guide offers practical solutions to common experimental challenges.

References

  • Benchchem. Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

  • Royal Society of Chemistry. Changes in the SNAr reaction mechanism brought about by preferential solvation.

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions.

  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents | Request PDF.

  • Wikipedia. Nucleophilic aromatic substitution.

  • Master Organic Chemistry. Nucleophilicity Trends of Amines.

  • PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

  • PMC. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

  • PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes.

  • Wordpress. SNAr Solvents and Reagents.

  • Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.

  • YouTube. SNAr reaction mechanism.

  • PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.

  • ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • ResearchGate. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF.

  • American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

  • IJCPS. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.

  • Baran Lab. Haloselectivity of Heterocycles.

  • Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

  • Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.

  • Organic Chemistry Portal. Morpholine synthesis.

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.

Sources

Application Note & Protocol: Synthesis of 2-Ethoxy-4-morpholinoaniline via Catalytic Hydrogenation of its Nitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethoxy-4-morpholinoaniline, a valuable intermediate in pharmaceutical and fine chemical development. The protocol details the catalytic hydrogenation of the corresponding nitro precursor, 1-Nitro-2-ethoxy-4-morpholinobenzene. Emphasis is placed on procedural safety, mechanistic understanding, and process optimization. The guide is structured to provide researchers and drug development professionals with a robust, replicable, and scalable methodology, grounded in established chemical principles and safety practices.

Introduction and Scientific Background

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to functionalized anilines.[1] These anilines are critical building blocks for a wide range of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2] The target molecule, 2-Ethoxy-4-morpholinoaniline, incorporates structural motifs common in modern medicinal chemistry.

Catalytic hydrogenation stands as the most efficient and environmentally benign method for this transformation, utilizing molecular hydrogen (H₂) and a heterogeneous catalyst.[3] Among the various catalytic systems, palladium on carbon (Pd/C) is frequently employed due to its high catalytic activity, selectivity, and operational simplicity.[4][5]

This application note presents a two-part synthesis, beginning with the preparation of the nitro precursor via nucleophilic aromatic substitution, followed by its catalytic hydrogenation. The protocols are designed to be self-validating, incorporating in-process monitoring and clear safety directives essential for handling high-pressure gases and pyrophoric catalysts.[6][7]

Reaction Scheme and Mechanism

The overall transformation involves two key stages:

Stage 1: Synthesis of 1-Nitro-2-ethoxy-4-morpholinobenzene (Nitro Precursor)

  • A nucleophilic aromatic substitution (SNAᵣ) reaction between 4-chloro-1-nitro-2-ethoxybenzene and morpholine.

Stage 2: Catalytic Hydrogenation to 2-Ethoxy-4-morpholinoaniline

  • Reduction of the nitro group using H₂ gas over a palladium on carbon (Pd/C) catalyst.

The mechanism for the catalytic hydrogenation of a nitro group is a complex, multi-step process occurring on the catalyst surface.[8] While several pathways have been proposed, the direct hydrogenation route, often referred to as a modified Haber mechanism, is widely accepted.[9][10]

  • Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, first to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) species.[8][10]

  • Final Reduction: The hydroxylamine intermediate is further hydrogenated to the final amine (-NH₂) product.

  • Desorption: The aniline product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The accumulation of the hydroxylamine intermediate can sometimes occur, which is a potential safety and quality concern as these species can be thermally unstable.[8] Proper control of reaction conditions helps to ensure complete reduction to the desired amine.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Catalytic Hydrogenation A1 Combine 4-chloro-1-nitro-2-ethoxybenzene, morpholine, and K₂CO₃ in DMSO A2 Heat Reaction Mixture (e.g., 100-120 °C) A1->A2 A3 Monitor by TLC A2->A3 A4 Quench with Water & Extract with Ethyl Acetate A3->A4 A5 Dry, Filter, Concentrate A4->A5 A6 Purify via Recrystallization or Chromatography A5->A6 A7 Characterize Nitro Precursor (1-Nitro-2-ethoxy-4-morpholinobenzene) A6->A7 B4 Add Nitro Precursor and Solvent (e.g., Methanol) A7->B4 Proceed to Hydrogenation B1 Set up Hydrogenation Reactor (e.g., Parr Shaker or Flask) B2 Inert Atmosphere: Purge with N₂ (3x) B1->B2 B3 Safely Add Pd/C Catalyst (under N₂ counterflow) B2->B3 B3->B4 B5 Introduce H₂ Gas (Balloon or Pressurized Cylinder) B4->B5 B6 Run Reaction (Monitor H₂ uptake or sample via TLC) B5->B6 B7 Purge with N₂ (3x) B6->B7 B8 Filter Catalyst through Celite® (Keep filter cake wet!) B7->B8 B9 Concentrate Filtrate B8->B9 B10 Purify Final Product B9->B10 B11 Characterize Final Product (2-Ethoxy-4-morpholinoaniline) B10->B11

Caption: Workflow for the synthesis of 2-Ethoxy-4-morpholinoaniline.

Materials and Equipment

Reagents & Materials Grade Equipment
4-chloro-1-nitro-2-ethoxybenzene≥98%High-pressure hydrogenation reactor (e.g., Parr) or
Morpholine≥99%Heavy-walled three-neck round-bottom flask
Potassium Carbonate (K₂CO₃), anhydrous≥99%Magnetic stirrer and stir bars
Dimethyl Sulfoxide (DMSO)AnhydrousHeating mantle with temperature controller
Palladium on Carbon (10% Pd/C, wet)Catalyst GradeHydrogen (H₂) gas cylinder with regulator
Nitrogen (N₂) gas cylinder with regulatorHigh PurityVacuum/Nitrogen manifold (Schlenk line)
Methanol (MeOH)ACS GradeBalloon (for atmospheric pressure hydrogenation)
Ethyl Acetate (EtOAc)ACS GradeBuchner funnel and filter flasks
Celite® 545Filter AidRotary evaporator
Deionized WaterTLC plates (Silica gel 60 F₂₅₄)
Standard laboratory glasswareStandard safety equipment (fume hood, safety glasses)

Detailed Experimental Protocols

Part A: Synthesis of 1-Nitro-2-ethoxy-4-morpholinobenzene
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1-nitro-2-ethoxybenzene (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMSO). A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

  • Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the desired nitro precursor as a yellow crystalline solid. Dry the product under vacuum.

Part B: Catalytic Hydrogenation to 2-Ethoxy-4-morpholinoaniline

This procedure must be performed in a well-ventilated fume hood.[6] Catalysts like Pd/C are pyrophoric and must be handled with extreme care, especially after use.[7][11]

  • Reactor Preparation: Place a magnetic stir bar into a heavy-walled hydrogenation flask.

  • Catalyst Addition: Weigh 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask.

    • Causality: A higher catalyst loading can increase the reaction rate but also adds cost and can complicate filtration. 5 mol% is a standard starting point.

  • Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[7][12]

    • Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.[7]

  • Reagent Addition: Under a positive pressure of nitrogen, add the synthesized 1-Nitro-2-ethoxy-4-morpholinobenzene (1.0 eq.) followed by methanol as the solvent (to a concentration of 0.2-0.5 M).

    • Causality: Methanol is an excellent solvent for this reaction as it solubilizes the aromatic substrate and has good solubility for hydrogen gas.[1][13]

  • Hydrogen Introduction: Once the substrate is fully dissolved, perform another three evacuate/backfill cycles, this time using hydrogen gas. After the final fill, leave the system connected to a hydrogen-filled balloon (for atmospheric pressure) or connect to a regulated hydrogen cylinder and pressurize to the desired level (e.g., 50 psi / ~3.5 bar).

  • Reaction: Begin vigorous stirring. The reaction is exothermic and may cause a slight warming of the flask.[12] Monitor the reaction by observing the deflation of the hydrogen balloon or the pressure drop on the gauge of a pressurized system. The reaction is typically complete within 2-16 hours.

  • Reaction Completion & System Purge: Once the reaction is complete (as determined by H₂ uptake ceasing or by TLC analysis), stop the stirring. Purge the system by evacuating the hydrogen and backfilling with nitrogen. Repeat this cycle three times to remove all residual hydrogen.[6]

  • Catalyst Filtration (Critical Safety Step): Under a nitrogen atmosphere, carefully decant the reaction mixture onto a pre-prepared pad of Celite® in a Buchner funnel.

    • CRITICAL: The Celite® pad should be wetted with a small amount of the reaction solvent (methanol) before filtration. Never allow the filtered catalyst cake to run dry on the filter , as the spent catalyst can spontaneously ignite upon contact with air.[7][11]

    • Wash the flask and the filter cake with small portions of methanol to ensure complete transfer of the product.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite®/catalyst cake into a beaker of water. This will quench the catalyst, rendering it non-pyrophoric for safe disposal.[11]

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield 2-Ethoxy-4-morpholinoaniline.

Process Optimization and Data Summary

The efficiency of catalytic hydrogenation is highly dependent on several parameters. The following table provides a guide for optimization.

ParameterTypical RangeEffect & RationaleReferences
Catalyst Type Pd/C, Pt/C, Raney NiPd/C: Generally high activity and selectivity for nitro reduction.[1] Pt/C: Also highly active, sometimes used for more challenging reductions.[14][15] Raney Ni: A cost-effective non-noble metal catalyst, but can be less selective and is highly pyrophoric.[16][17][1][14][16]
Catalyst Loading 1 - 10 mol%Higher loading increases reaction rate but also cost. Optimization is key for process economy. For many substrates, 2-5 mol% is sufficient.[4][18]
Solvent MeOH, EtOH, THF, EtOAcSolvent polarity can influence reaction rates and substrate solubility. Alcohols like Methanol (MeOH) and Ethanol (EtOH) are common and effective. Tetrahydrofuran (THF) is also a good choice.[19][20][13][19][20]
H₂ Pressure 1 - 10 bar (14-150 psi)Increasing pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[17] Atmospheric pressure (balloon) is sufficient for many simple cases.[5][5][17][21]
Temperature 25 - 80 °CHigher temperatures increase reaction rates but can also lead to side reactions or catalyst degradation. Room temperature is often sufficient. Mild heating (40-60 °C) can be applied to accelerate slow reactions.[12][22][12][22]

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a fume hood, away from ignition sources.[7] Ensure all connections are leak-tested with an inert gas like nitrogen before introducing hydrogen.[6]

  • Pyrophoric Catalysts: Palladium on carbon (especially after use and when dry) is pyrophoric and can ignite flammable solvents.[11] Always handle the catalyst in an inert atmosphere when dry, and never allow the filtered catalyst cake to become dry in the presence of air. Quench the spent catalyst with water immediately after filtration for safe disposal.[7]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is rated for the intended pressure and temperature. Always follow the manufacturer's operating instructions and never exceed the rated limits.[6]

  • Solvents: Handle all organic solvents with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

References

  • Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
  • RSC Publishing. (2019, December 11). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity.
  • Unknown Source. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Unknown Source. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • MDPI. (2022, June 8). Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation.
  • PMC. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Google Patents. (n.d.). CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Unknown Source. (n.d.). Hydrogenation SOP.
  • SciSpace. (n.d.). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
  • PMC. (n.d.). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets.
  • RSC Publishing. (2024, January 12). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts.
  • RSC Publishing. (2004, December 2). The hydrogenation of nitrobenzene to aniline: a new mechanism.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.
  • ResearchGate. (2025, August 9). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts | Request PDF.
  • FEDIOL. (2007, October 1). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Catalysis. (2018, October 8). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst.
  • MDPI. (2023, April 3). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-Ethoxy-4-(morpholin-4-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethoxy-4-(morpholin-4-yl)aniline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Aromatic amines, particularly those with electron-donating groups like ethoxy and morpholino substituents, are susceptible to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and impact the development of downstream applications. This guide offers a series of frequently asked questions, troubleshooting protocols, and analytical methods to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: My previously off-white this compound powder has developed a yellow, brown, or purplish tint. What does this color change signify?

A1: This discoloration is a classic visual indicator of oxidation. Aromatic amines can oxidize upon exposure to air (oxygen), light, and even trace metal impurities, forming highly colored quinone-imine or polymeric species. The appearance of color indicates that a portion of your material has degraded, and its purity is no longer guaranteed. For many sensitive applications, even minor discoloration can be problematic.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The degradation of this compound is primarily accelerated by three factors:

  • Oxygen: As the principal oxidant, atmospheric oxygen is the main driver of degradation.[1][2] The amine functionality is particularly susceptible to oxidative coupling and transformation.[3]

  • Elevated Temperatures: Heat provides the activation energy for oxidative reactions to occur more rapidly. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.[4]

  • Light Exposure: UV and even visible light can promote the formation of radical species, initiating and propagating oxidation chain reactions.

Q3: What is "inert gas blanketing," and why is it recommended for storage?

A3: Inert gas blanketing, also known as inerting, is the process of replacing the atmosphere in a storage container with a non-reactive gas, such as nitrogen or argon.[5][6] This displaces the atmospheric oxygen, thereby removing a critical reactant required for oxidation.[1] By creating an oxygen-deficient environment, you effectively halt the primary degradation pathway and preserve the chemical integrity of the compound.[2][7] Nitrogen is the most commonly used gas for this purpose due to its inertness and cost-effectiveness.[5]

Q4: Can I use an antioxidant to stabilize this compound?

A4: While antioxidants are used to stabilize various organic materials, their use for high-purity aniline compounds in a laboratory setting is not standard practice and requires careful consideration.[8] Certain phenolic antioxidants can inhibit the oxidation of anilines.[9] However, the addition of any substance changes the purity of the material. The antioxidant could potentially interfere with your downstream reactions or analytical measurements. If you are considering this route, you must validate its compatibility with your specific application. For most research and development purposes, stringent control of the storage atmosphere and temperature is the preferred method of stabilization.

Troubleshooting Guide: Managing Suspected Oxidation

This section provides a systematic approach to identifying and addressing issues arising from the potential degradation of this compound.

Problem: Visual Discoloration of the Compound

You observe that your stock of this compound is no longer a consistent off-white color.

  • Initial Assessment:

    • Handling History: Has the container been opened multiple times? Frequent opening introduces fresh oxygen and moisture.

    • Storage Environment: Was the container sealed tightly? Was it stored in the dark and at the recommended temperature? Was the headspace flushed with an inert gas after the last use?

    • Age of Material: How long has the compound been in storage since it was first opened?

  • Corrective Actions & Logic: The decision on how to proceed depends on the severity of the discoloration and the sensitivity of your application. The flowchart below outlines a recommended decision-making process.

G cluster_0 Troubleshooting Workflow: Discolored Compound start Discoloration Observed assess Is the application highly sensitive to impurities? (e.g., GMP, in-vivo studies, reference standard) start->assess verify_purity Verify Purity via Analytical Method (See Protocol 2: HPLC Analysis) assess->verify_purity No discard Discard and Procure Fresh Material assess->discard Yes is_pure Is purity acceptable for the intended use? verify_purity->is_pure use_with_caution Use Material with Caution (Acknowledge potential for side-reactions) is_pure->use_with_caution Yes purify Purify Material (e.g., Recrystallization, Chromatography) is_pure->purify No, but salvageable is_pure->discard No, severely degraded review_storage Implement Strict Storage Protocols (See Protocol 1: Inert Atmosphere) use_with_caution->review_storage purify->review_storage discard->review_storage

Caption: Decision workflow for handling discolored aniline compound.

Problem: Inconsistent Experimental Results

You are using this compound as a starting material or reagent and observe poor yields, unexpected byproducts, or poor reproducibility between batches.

  • Initial Assessment: Reagent integrity is a primary suspect in cases of experimental inconsistency. Oxidative degradation can introduce impurities that may have their own reactivity, or the lower concentration of the active starting material could affect reaction stoichiometry.

  • Purity Verification: It is crucial to verify the purity of your this compound. An unopened container from the same batch or a newly purchased lot should be used as a reference. Use a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the purity of the suspect material against the reference standard.[10][11] (See Protocol 2 for a sample method).

  • Impact Assessment: Consider how potential oxidation products could interfere with your specific chemistry. For example:

    • Quinone-like species: These are often electrophilic and can react with nucleophiles in your reaction mixture.

    • Polymeric materials: These can complicate work-up and purification procedures.

    • Nitro or Nitroso compounds: The formation of these oxidized species would drastically alter the electronic properties and reactivity of the aniline nitrogen.[3]

Protocols for Stabilization and Analysis

The following protocols provide actionable, step-by-step guidance for maintaining the stability of this compound.

Protocol 1: Recommended Storage and Handling

Adherence to these storage conditions is the most effective way to prevent oxidation.

ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of oxidation reactions.[4][12]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the degradation pathway.[1][6]
Container Tightly-sealed Amber Glass BottlePrevents exposure to light and atmospheric oxygen/moisture.[4]
Handling Minimize Headspace & Re-inertMinimize the volume of gas in the container and flush with inert gas after each use to remove any introduced air.

Step-by-Step Procedure for Inert Gas Blanketing (Lab Scale):

  • Prepare: Have a cylinder of high-purity nitrogen or argon with a regulator and a tube or needle attachment ready.

  • Dispense: In a controlled environment (e.g., a fume hood), quickly weigh and dispense the required amount of this compound from the main container into your reaction vessel.

  • Purge: Before sealing the main container, insert the tube/needle from the gas cylinder into the headspace above the compound.

  • Flow Gas: Start a gentle flow of inert gas for 30-60 seconds. This will displace the heavier air. Ensure the gas flow is not strong enough to blow the powder around.

  • Seal: While the inert gas is still flowing, tightly seal the container cap. This ensures the internal atmosphere is inert.

  • Store: Place the sealed container in a refrigerator at the recommended 2-8°C.

G cluster_0 Factors and Prevention of Oxidation O2 Oxygen (Air) Oxidation Oxidative Degradation of this compound O2->Oxidation Temp Elevated Temperature Temp->Oxidation Light Light (UV/Visible) Light->Oxidation Inert Inert Gas Blanketing (Nitrogen/Argon) Oxidation->Inert Refrigerate Refrigeration (2-8°C) Oxidation->Refrigerate Amber Amber Glass Vial Oxidation->Amber

Caption: Key drivers of oxidation and their corresponding preventative measures.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for quantifying the parent compound and detecting the emergence of more polar degradation products.

ParameterSpecificationRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard column for separation of small aromatic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and resolution for anilines.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A gradient is effective for eluting the parent compound and any potential, more polar (earlier eluting) or less polar (later eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[10]
Detector UV-Vis Diode Array Detector (DAD)Monitor at 254 nm for general aromatic absorbance and across a wider range (e.g., 200-400 nm) to detect chromophores of oxidation products.
Injection Vol. 10 µLStandard injection volume.

Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of a high-purity reference standard of this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to make a 1 mg/mL stock solution. Further dilute this stock to create calibration standards (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration (e.g., 100 µg/mL) in the same diluent.

  • Analysis: Inject the samples and standards. Purity can be assessed by comparing the area of the main peak in the sample to the standard and observing any additional peaks in the chromatogram, which would indicate impurities. Oxidation products are often more polar and will typically elute earlier than the parent compound.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

  • Air Liquide. (n.d.). Inert Gas Blanketing. Air Liquide India. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • AccScience Publishing. (2012, January 1). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Britannica. (n.d.). Amine. [Link]

  • Bentham Science. (n.d.). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. [Link]

  • ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • US EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • ResearchGate. (2025, August 9). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. [Link]

  • Nature. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

Sources

Technical Support Center: Optimizing Pd/C Hydrogenation for 2-Ethoxy-4-morpholinonitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the palladium on carbon (Pd/C) catalyzed hydrogenation of 2-ethoxy-4-morpholinonitrobenzene. This crucial transformation yields 2-ethoxy-4-morpholinoaniline, a valuable intermediate in various synthetic pathways. This document offers field-proven insights and troubleshooting strategies to ensure the efficiency, safety, and success of your experiments.

Mechanistic Insights: The "How" and "Why" of the Reaction

The catalytic hydrogenation of an aromatic nitro compound such as 2-ethoxy-4-morpholinonitrobenzene over a heterogeneous catalyst like Pd/C is a multi-step process.[1] A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization.

The generally accepted pathway involves:

  • Adsorption and Activation: Gaseous hydrogen adsorbs onto the surface of the palladium catalyst and dissociates into highly reactive atomic hydrogen.[1] The nitroaromatic substrate also adsorbs to the catalyst surface.[1]

  • Stepwise Reduction: The nitro group (-NO2) undergoes a sequential reduction. This proceeds through various intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before forming the final amino group (-NH2).

  • Desorption: The final product, 2-ethoxy-4-morpholinoaniline, desorbs from the catalyst surface, which regenerates the active sites for subsequent catalytic cycles.

Disruptions at any of these stages, from catalyst deactivation to the accumulation of intermediates, can lead to common experimental issues.[2]

A Robust Starting Protocol: Experimental Design

This section provides a well-established protocol for the hydrogenation of 2-ethoxy-4-morpholinonitrobenzene. While this serves as an excellent starting point, optimization may be necessary depending on your specific laboratory setup and desired product purity.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale and Key Considerations
Substrate2-ethoxy-4-morpholinonitrobenzene1.0 equivalent
Catalyst5-10% Pd/C (typically 50% wet)1-5 mol% Pd loading. Higher loadings can increase reaction rates but also costs.
SolventEthanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)~20 volumes. These solvents offer good solubility for both starting material and product.
Hydrogen Pressure1-4 atmospheres (atm) or 15-60 psiHigher pressures can accelerate the reaction but may require specialized equipment.[1]
Temperature25-50 °CThe reaction is exothermic; monitoring and controlling the temperature is crucial to prevent side reactions.[3]
Reaction Time2-8 hoursMonitor progress by TLC, GC, or LC-MS to determine completion.
Step-by-Step Experimental Procedure
  • Vessel Preparation: Thoroughly clean and dry the reaction vessel. Purge the vessel with an inert gas, such as nitrogen or argon, to remove any residual air and moisture.[4]

  • Reagent Addition: Add the 2-ethoxy-4-morpholinonitrobenzene to the vessel, followed by the chosen solvent (e.g., ethanol). Stir the mixture until the substrate is completely dissolved.

  • Catalyst Handling: In a separate beaker, create a slurry of the Pd/C catalyst in a small amount of the reaction solvent. This is a critical safety step to prevent the pyrophoric catalyst from igniting upon contact with air.[5][6]

  • Catalyst Transfer: Under a continuous flow of inert gas, carefully transfer the catalyst slurry to the reaction vessel.

  • System Purge: Securely seal the reaction vessel. Purge the headspace multiple times with inert gas to eliminate all oxygen, then purge with hydrogen gas.[6]

  • Reaction Initiation: Pressurize the vessel to the desired hydrogen pressure and commence vigorous stirring. If necessary, heat the reaction to the target temperature.

  • Monitoring the Reaction: Periodically and carefully take small aliquots from the reaction mixture to monitor its progress by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Reaction Work-up: Upon completion, depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst. Thoroughly wash the filter cake with the reaction solvent to ensure complete product recovery.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to isolate the crude product. If further purification is needed, techniques such as recrystallization or column chromatography can be employed.

Troubleshooting Guide: Addressing Common Challenges

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiment.

Diagram 1: Troubleshooting Workflow

G start Problem Encountered incomplete_conversion Incomplete Conversion start->incomplete_conversion low_yield Low Yield start->low_yield side_products Side Product Formation start->side_products check_catalyst Evaluate Catalyst Activity & Loading incomplete_conversion->check_catalyst check_h2 Verify H2 Pressure & Purity incomplete_conversion->check_h2 check_temp Optimize Temperature incomplete_conversion->check_temp low_yield->check_catalyst check_solvent Assess Solvent Choice low_yield->check_solvent side_products->check_temp check_impurities Analyze Starting Material Purity side_products->check_impurities increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst If low replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst If old/deactivated increase_pressure Increase Hydrogen Pressure check_h2->increase_pressure increase_temp Increase Temperature check_temp->increase_temp If too low change_solvent Change Solvent check_solvent->change_solvent purify_sm Purify Starting Material check_impurities->purify_sm

Caption: A workflow diagram for troubleshooting common hydrogenation issues.

Q1: My reaction is sluggish or has stalled, leading to incomplete conversion. What are the potential causes and solutions?

A1: Slow or incomplete reactions are a common hurdle in catalytic hydrogenations.[3] Several factors can contribute to this issue:

  • Catalyst Deactivation or Insufficient Loading: The catalyst's activity is crucial.[3] It can become deactivated by impurities or may be present in an insufficient amount.

    • Solutions:

      • Ensure you are using a fresh, high-quality catalyst.

      • Consider increasing the catalyst loading.

  • Inadequate Hydrogen Supply: The reaction rate can be limited by insufficient hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface.

    • Solutions:

      • Increase the hydrogen pressure, staying within the safety limits of your equipment.

      • Ensure vigorous stirring to maximize the gas-liquid interface.

  • Suboptimal Temperature: While the reaction is exothermic, it may require a certain amount of thermal energy to proceed at a practical rate.[3]

    • Solution: Gently warming the reaction mixture to a moderate temperature (e.g., 40-50 °C) can be beneficial. However, excessive heat can sometimes promote the formation of side products.[3]

  • Presence of Catalyst Poisons: Impurities in the starting material or solvent can "poison" the catalyst, rendering it inactive.[7] Common poisons include sulfur compounds, halides, and strong coordinating species.[8][9]

    • Solution: Ensure the high purity of your starting materials and solvents. If catalyst poisoning is suspected, purification of the starting material may be necessary.

Q2: I'm observing the formation of colored byproducts and my yield is low. What are these impurities and how can I prevent their formation?

A2: The formation of byproducts often points to the accumulation of reaction intermediates.

  • Azo and Azoxy Compounds: Incomplete reduction can lead to the condensation of nitroso and hydroxylamino intermediates, forming colored azo and azoxy compounds.[10][11]

    • Solution: To minimize these byproducts, ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion.

  • Solvent-Derived Impurities: In some cases, solvents like ethanol and methanol can be converted to alkylating agents in the presence of palladium, leading to N-alkylation of the product aniline.[12]

    • Solution: If N-alkylation is a problem, consider switching to a less reactive solvent like ethyl acetate or THF.

Q3: I'm having difficulty with the work-up, particularly with filtering the catalyst, and I'm losing product. How can I improve this step?

A3: The fine particulate nature of Pd/C can make filtration challenging.

  • Use of a Filter Aid: Employing a filter aid like Celite® is highly recommended. A well-packed pad of Celite® over the filter paper will help trap the fine catalyst particles.

  • Thorough Washing: Ensure the filter cake is washed thoroughly with fresh solvent to recover any adsorbed product.

  • Solubility Considerations: If the product has low solubility in the reaction solvent at room temperature, it may precipitate onto the catalyst, leading to losses.

    • Solution: Consider using a solvent in which the product has better solubility. Alternatively, filtering the reaction mixture while it is still warm (if safe and practical) can help keep the product in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this hydrogenation?

A1: Ethanol, methanol, and ethyl acetate are generally excellent choices for the hydrogenation of nitroaromatics due to their inertness and good solvating properties for both reactants and products.[13] The choice of solvent can impact reaction rates and selectivity, so it may be beneficial to screen different solvents if you encounter issues.[14][15]

Q2: How can I determine if my Pd/C catalyst is active?

A2: A simple qualitative test is to observe for a slight exotherm (increase in temperature) upon introducing hydrogen to the reaction mixture. A more quantitative method involves running a small-scale test reaction with a known, reliable substrate and comparing the reaction time to previous successful runs.

Q3: What are the key safety precautions when handling Pd/C?

A3: Palladium on carbon, especially when dry, can be pyrophoric and ignite spontaneously in air.[5][6] It is typically supplied and handled as a 50% wet paste with water to mitigate this risk. Always handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen or argon) and never add dry catalyst to a flammable solvent in the presence of air.[4]

Q4: Can I reuse the Pd/C catalyst?

A4: While catalyst reuse is possible, its activity will likely diminish with each cycle due to gradual poisoning and physical degradation.[16] For consistent and reproducible results, particularly in a research and development setting, using fresh catalyst for each reaction is generally recommended.

References

  • Precautions for Using Palladium Carbon Catalyst - Honrel. (2025, February 27).
  • LCSS: PALLADIUM ON CARBON. (n.d.).
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Safety Data Sheet: Palladium on activated carbon - Carl ROTH. (2024, September 21).
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, May 23).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products - ChemRxiv. (n.d.).
  • Optimization study for hydrogenation of nitrobenzene to aniline [a] - ResearchGate. (n.d.).
  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.).
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.).
  • Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation - ResearchGate. (n.d.).
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15).
  • Why do I not observe a product in Pd/C catalyzed hydrogenation? - ResearchGate. (2014, June 30).
  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters - University of East Anglia. (2012, December 15).
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
  • Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - NIH. (n.d.).
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene - MDPI. (2024, August 21).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).
  • Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions | ACS Omega. (2021, April 1).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • (PDF) Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - ResearchGate. (2025, November 20).
  • How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. (2016, June 24).
  • Catalyst poisoning - Wikipedia. (n.d.).
  • "strategies to avoid over-reduction of the nitro group in 2-Amino-6-nitroquinoxaline" - Benchchem. (n.d.).
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018, May 18).
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021, September 7).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.).
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. (n.d.).
  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC. (2023, July 4).
  • 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem - NIH. (n.d.).
  • Synthesis routes of 4-Morpholinoaniline - Benchchem. (n.d.).
  • US4647663A - Synthesis of morpholine - Google Patents. (n.d.).
  • Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides - Semantic Scholar. (n.d.).

Sources

Technical Support Center: Stability of 2-Ethoxy-4-(morpholin-4-yl)aniline

[1][2]

Introduction: The Chemical Context

2-Ethoxy-4-(morpholin-4-yl)aniline (often an intermediate in ALK inhibitor synthesis, such as Alectinib analogs) is a highly electron-rich aromatic amine.[1][2]

Why this matters to your experiment: The molecule features two strong electron-donating groups (EDGs)—the ethoxy group at the ortho position and the morpholine ring at the para position.[2] These groups push electron density into the benzene ring and the primary amine. While this increases nucleophilicity (useful for synthesis), it makes the compound exceptionally prone to oxidative degradation and electrophilic attack .[2]

This guide addresses the three most common failure modes: Oxidative Discoloration , Solvent-Induced Degradation , and Solubility Crashes .[2]

Module 1: Oxidative Degradation (The "Browning" Effect)[2]

The Problem

Your clear or pale-yellow solution turns pink, brown, or black within hours of preparation.[2]

The Mechanism

This is a radical-mediated oxidation chain reaction.[1][2]

  • Initiation: Dissolved oxygen abstracts an electron from the electron-rich aniline nitrogen, forming a cation radical .[2]

  • Propagation: These radicals couple (dimerize) to form hydrazines or azo-linkages, or further oxidize into quinone imines .[2]

  • Visual Cue: Quinoid species are highly conjugated chromophores, causing intense color change even at trace (<1%) degradation levels.[2]

Troubleshooting Protocol: The "Zero-Oxidation" Workflow

Implement this protocol if your application requires >98% purity over >4 hours.[1][2]

StepActionScientific Rationale
1 Degas Solvents Sparge the solvent (DMSO, MeOH) with Argon or Nitrogen for 15 mins before adding the solid.[1][2] Removes dissolved

(approx. 0.2–2.0 mM in standard solvents).[2]
2 Acid Stabilization If compatible with downstream chemistry, add 1.0 equivalent of HCl or acetic acid. Protonating the amine (

) removes the lone pair, drastically reducing oxidation potential.
3 Antioxidant Spiking Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite (aqueous/alcohol solutions only).[2] Acts as a sacrificial reductant to quench radical cations.
4 Amber Glass Store in amber vials. Anilines are photosensitive; UV light accelerates radical formation.
Visualization: Oxidative Pathway

OxidationPathwayAnilineThis compound(Colorless/Pale Yellow)RadicalCation Radical(Reactive Intermediate)Aniline->Radical + O2 / UV LightDimerAzo/Hydrazine Dimers(Impurity M+M)Radical->Dimer CouplingQuinoneQuinone Imine(Pink/Brown Chromophore)Radical->Quinone Further Oxidation

Figure 1: The degradation cascade.[1][2] Note that color change often precedes significant loss of mass balance, as quinones have high extinction coefficients.

Module 2: Solvent Selection & Stability

The Problem

New impurity peaks appear in LC-MS (often M+12 or M+14) after storage in DMSO.

The Mechanism

DMSO Instability: Dimethyl sulfoxide (DMSO) is not inert.[2]

  • Pummerer-Type Reactions: In the presence of trace acids or heat, DMSO can act as an oxidant or alkylating agent, potentially forming hemiaminals (formaldehyde adducts, M+12/M+30) with the primary amine.

  • Hygroscopicity: DMSO absorbs water from the air. Water lowers the solubility of the lipophilic free base, causing "invisible" micro-precipitation that ruins concentration accuracy.

Solvent Compatibility Matrix
SolventStability RatingNotes
Ethanol (Anhydrous) ⭐⭐⭐⭐⭐ (High)Best for short-term storage if degassed.[1][2] Keep at -20°C.
DMSO (Dry) ⭐⭐⭐ (Medium)Use only for immediate biological assays.[1][2] Freeze at -20°C (solidifies) to stop diffusion-limited oxidation.[1][2]
Water (Neutral) ⭐ (Low)Poor solubility.[2] Rapid oxidation due to high dissolved oxygen.
0.1M HCl (Aq) ⭐⭐⭐⭐ (High)Forms the salt.[2] Highly stable but changes solubility profile.
Acetone/Ketones ❌ (Incompatible)DO NOT USE. Forms Schiff bases (imines) rapidly with the primary amine.[2]

Module 3: Solubility & Handling FAQ

Q1: My compound crashed out of DMSO when I put it in the fridge. Why?

A: DMSO freezes at ~18.5°C. When it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it into highly concentrated pockets where it precipitates.

  • Fix: Thaw completely at room temperature and vortex vigorously. If it doesn't redissolve, sonicate at 30°C for 5 minutes. Avoid repeated freeze-thaw cycles.

Q2: Can I store the stock solution at Room Temperature?

A: No.

  • Solid State: Stable at RT if desiccated and under inert gas.

  • Solution State: Half-life is estimated at <24 hours in oxygenated solvents at RT.[1][2] Store at -20°C or -80°C.

Q3: I see a peak at M+16 in my mass spec. Is this an impurity?

A: This is likely the N-oxide (on the morpholine) or a hydroxylated aniline derivative.[1][2] This confirms oxidative degradation. Follow the Zero-Oxidation Workflow in Module 1.

Q4: How do I weigh this accurately if it's hygroscopic?

A: The morpholine ring can H-bond with water.[1][2]

  • Protocol: Allow the vial to equilibrate to room temperature before opening (prevents condensation). Weigh quickly into a tared vessel containing solvent, rather than weighing onto paper.

Troubleshooting Decision Tree

TroubleshootingStartIssue DetectedColorColor Change(Pink/Brown)Start->ColorPrecipPrecipitation(Cloudiness)Start->PrecipImpurityLC-MS ImpurityStart->ImpurityCheckO2Check Oxygen/LightIs solution degassed?Color->CheckO2CheckpHCheck pH/TempIs DMSO frozen?Precip->CheckpHCheckSolventCheck Solvent ChoiceIs it Acetone/Ketone?Impurity->CheckSolventAction1Action: Degas solvent,Add Ascorbic AcidCheckO2->Action1Action2Action: Switch toAlcohol or DMSOCheckSolvent->Action2Action3Action: Sonicate 30°C,Check for Salt formCheckpH->Action3

Figure 2: Rapid diagnostic flow for solution stability issues.

References

  • ACS Publications. (2015).[2] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Journal of Physical Chemistry A. Link[2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Morpholinoaniline.[1][2][3] (General safety and stability data for the core structure). Link[1][2]

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: 4-(2-Morpholinoethoxy)aniline.[1][2] (Physicochemical properties and solubility data). Link[1][2]

  • Ziath. (2006).[2] Samples in DMSO: What an end user needs to know. (Data on DMSO hygroscopicity and freezing artifacts). Link

Column chromatography solvent systems for 2-Ethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Guide for 2-Ethoxy-4-morpholinoaniline

Case ID: #EMA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are working with 2-Ethoxy-4-morpholinoaniline .[1][2] Before selecting a solvent, you must understand the physicochemical profile that dictates its chromatographic behavior.

  • The Core: An electron-rich aniline (oxidation-prone).[1]

  • The Problem: The morpholine ring . With a pKa of ~8.3, the tertiary amine is basic enough to protonate upon contact with acidic silanol groups (

    
    ) on standard silica gel.
    
  • The Result: Without intervention, this compound will adhere to the baseline or "streak" (tail) significantly, leading to poor resolution and yield loss.

Module 1: Solvent System Selection

Do not guess. Use this decision matrix to select your mobile phase based on your crude mixture's profile.

Primary Recommendation: The "Buffered" Non-Polar System

For most synthesis crude mixtures where the product is >50% pure.

Component A (Non-Polar)Component B (Polar)Modifier (Critical)Ratio Range
Hexanes (or Heptane)Ethyl Acetate (EtOAc)Triethylamine (TEA)7:3 to 1:1
  • Why this works: The morpholine group is moderately polar. Pure EtOAc often moves it, but without TEA, the spots will be elongated.

  • The Modifier Rule: Add 1% v/v Triethylamine to the entire solvent system (both Hexane and EtOAc bottles) to deactivate silica.[1]

Secondary Recommendation: The "Solubility" System

Use this if your compound is not soluble in Hexanes/EtOAc or if you are removing very polar impurities.[3]

Component AComponent BModifierRatio Range
Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (

)
98:2 to 95:5
  • Warning: DCM/MeOH is very strong.[1] 5% MeOH is often enough to move this amine to the solvent front (

    
    ). Start with 1-2% MeOH.[1]
    
  • The "Ammonia Trick": Instead of TEA, use 1% of saturated ammonia in methanol as your polar component to sharpen peaks.

Module 2: Visualization & Logic

Workflow: Method Development Decision Tree

Follow this logic to determine the optimal purification path.

G Start START: Crude 2-Ethoxy-4-morpholinoaniline SolubilityCheck Check Solubility in Hex/EtOAc (1:1) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble SystemA System A: Hex/EtOAc + 1% TEA Soluble->SystemA Yes SystemB System B: DCM/MeOH (98:2) Soluble->SystemB No (Oily/Precipitates) TLC_Check Run TLC (Silica) SystemA->TLC_Check SystemB->TLC_Check Streak Does it Streak/Tail? TLC_Check->Streak PreTreat Protocol: Pre-wash Column with 5% TEA Streak->PreTreat Yes (Comet Shape) RunColumn Run Flash Column Streak->RunColumn No (Round Spot) PreTreat->RunColumn

Caption: Decision tree for selecting solvent systems and determining if silica deactivation is required.

Module 3: Troubleshooting & Protocols

Issue 1: "The Pink Band" (Oxidation)

Symptom: Your column develops a pink, purple, or brown band that co-elutes with your product. Cause: Anilines are sensitive to air oxidation. The "pink" is a trace impurity (quinone imine) that acts as a dye. The Fix:

  • Speed is Key: Do not let the crude sit on the column. Flash chromatography means fast.

  • Add Ascorbic Acid (Optional): If the compound is highly unstable, adding a pinch of ascorbic acid to the collection flasks can prevent oxidative darkening post-collection.

  • Protect from Light: Wrap the column in aluminum foil if the separation takes >1 hour.

Issue 2: "The Infinite Streak" (Silanol Interaction)

Symptom: The product elutes continuously over 20+ fractions, never achieving a clean separation. Mechanism: The basic morpholine nitrogen hydrogen-bonds to acidic silanols.[1] The Protocol: Silica Deactivation (The "TEA Wash") [1]

  • Pack the column with your starting solvent (e.g., 90% Hexane / 10% EtOAc).

  • Flush the column with 2 column volumes (CV) of solvent containing 5% Triethylamine .

  • Rinse with 2 CV of your actual starting mobile phase (containing 1% TEA) to remove excess base.[1]

  • Load your sample.

    • Why? The initial high-concentration TEA wash physically occupies the acidic sites on the silica, effectively turning it into "neutral" silica [1].

Issue 3: Low Recovery (Irreversible Adsorption)

Symptom: You loaded 500mg but recovered only 300mg. Fix: The compound may be precipitating inside the column or reacting with the silica.

  • Switch Stationary Phase: Use Basic Alumina (Aluminum Oxide) instead of Silica Gel.[1] Alumina is less acidic and often requires no amine modifier for morpholine derivatives [2].

Module 4: Physicochemical Data Reference

PropertyValueImplication for Chromatography
pKa (Morpholine N) ~8.3High. Will protonate on silica.[1] Requires base (TEA/

).[1]
pKa (Aniline N) ~4.0Low. Less likely to cause tailing, but prone to oxidation.
LogP (Predicted) ~1.5 - 2.0Moderate. Elutes in mid-polarity solvents (30-50% EtOAc).[1]
UV Absorption 254 nm / 280 nmStrong UV active. Easy to detect.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic technique for preparative separations with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link[1]

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Biotage Knowledge Blog. Link

  • Teledyne ISCO. (2016).[1] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Link

Sources

Validation & Comparative

HPLC purity method for 2-Ethoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to HPLC Purity Determination of 2-Ethoxy-4-(morpholin-4-yl)aniline: A Comparative Analysis

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a molecule like this compound, a key building block in the synthesis of several advanced drug candidates, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides a detailed, scientifically-grounded high-performance liquid chromatography (HPLC) method for the purity analysis of this compound, comparing it with a modern ultra-high-performance liquid chromatography (UPLC) alternative to guide researchers in selecting the most appropriate approach for their needs.

The Critical Role of Purity Analysis

This compound is an aromatic amine whose reactivity makes it susceptible to degradation and the formation of process-related impurities. Potential impurities could arise from starting materials, side reactions during synthesis (e.g., N-oxidation, dimerization), or degradation under storage conditions. A well-designed HPLC method must be able to separate the main compound from these potential impurities, ensuring accurate quantification and, ultimately, patient safety.

Primary Analytical Method: A Robust HPLC-UV Protocol

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For this compound, its aromatic structure provides a strong chromophore for UV detection, while the basic morpholine and aniline nitrogens necessitate careful pH control of the mobile phase to ensure symmetrical peak shape.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its versatility and proven performance in separating moderately polar aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogens on the analyte, which minimizes peak tailing by preventing unwanted interactions with residual silanols on the silica-based stationary phase.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of potential impurities with a wide range of polarities.

    Time (min) % Solvent B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte and related impurities. A DAD can be used to scan a wider range to ensure the optimal wavelength is chosen.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. This ensures solubility and compatibility with the initial mobile phase conditions.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2(R1)) cluster_final Final Method A Analyte Characterization (pKa, logP, UV Spectra) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Gradient Optimization (Slope & Time) B->C D Mobile Phase pH Tuning (Peak Shape Control) C->D E Temperature & Flow Rate Adjustment D->E F Specificity & Selectivity E->F G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I J Final Validated HPLC Method I->J

Caption: A structured workflow for developing and validating a robust HPLC purity method.

Comparative Analysis: HPLC vs. UPLC

While the established HPLC method provides reliability, advancements in liquid chromatography, specifically UPLC technology, offer significant improvements in speed and efficiency. UPLC systems utilize columns with smaller particle sizes (<2 µm) and can operate at much higher pressures.

Alternative Protocol: A High-Throughput UPLC-UV Method
  • Chromatographic System: A UPLC system capable of handling high backpressures.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Same as the HPLC method (0.1% Formic Acid in Water and Acetonitrile).

  • Gradient Elution: The gradient is significantly shortened due to the higher efficiency of the smaller particle size column.

    Time (min) % Solvent B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 7.0 | 10 |

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C. Higher temperatures are often used in UPLC to reduce mobile phase viscosity.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Performance Comparison
ParameterHPLC MethodUPLC MethodRationale for Difference
Run Time 30 minutes7 minutesSmaller column dimensions and higher optimal linear velocity allow for faster gradients.
Resolution GoodExcellentSub-2 µm particles provide significantly higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.
Solvent Consumption ~30 mL per run~4.2 mL per runLower flow rate and shorter run time drastically reduce solvent usage, leading to cost savings and a greener method.
System Backpressure ~100-150 bar~600-800 barSmaller particles create higher resistance to flow, necessitating specialized UPLC hardware.
Sensitivity StandardHigherSharper, less diffuse peaks result in a greater signal-to-noise ratio, improving detection limits for trace impurities.
Logical Decision Flow for Method Selection

Method_Selection Start Start: Need Purity Method Decision1 High Throughput Required? Start->Decision1 Decision2 Complex Impurity Profile Expected? Decision1->Decision2 No UPLC_Path UPLC Method (Fast & High-Resolution) Decision1->UPLC_Path Yes HPLC_Path Standard HPLC Method (Robust & Accessible) Decision2->HPLC_Path No Decision2->UPLC_Path Yes End Method Selected HPLC_Path->End UPLC_Path->End

FTIR spectral assignment for 2-Ethoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 2-Ethoxy-4-(morpholin-4-yl)aniline vs. Methoxy Analogs

Executive Summary & Strategic Importance

In the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs), This compound serves as a critical scaffold. Its structural purity is paramount, as the presence of the 2-Methoxy analog (a common process impurity or alternative starting material) can significantly alter the pharmacokinetics and solubility profiles of the final API.

While HPLC is the gold standard for purity, Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid, orthogonal identification method essential for raw material qualification (RMQ). This guide delineates the spectral fingerprint of the 2-Ethoxy derivative, providing a validated framework to distinguish it from its methoxy counterpart without the need for time-consuming chromatographic runs.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol minimizes environmental interference (water vapor/CO2) and maximizes spectral resolution for the critical aliphatic regions.

Sample Preparation Workflow
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet transmission is recommended here for higher resolution in the overtone regions if distinguishing subtle alkyl shifts.

  • Crystal/Matrix: Diamond ATR (Single bounce) or dry KBr (1:100 ratio).

  • Resolution: 2 cm⁻¹ (Critical for resolving ethyl vs. methyl splitting).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N).

QC Decision Tree (Graphviz Diagram)

QC_Workflow Start Raw Material: This compound Prep Sample Prep: Dry KBr Pellet (1%) or Diamond ATR Start->Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check_NH Check 3300-3450 cm⁻¹ (Primary Amine Doublet?) Scan->Check_NH Check_Aliph Analyze 2800-3000 cm⁻¹ (Ethyl vs. Methyl Pattern) Check_NH->Check_Aliph Doublet Present Result_Fail FAIL: Methoxy Impurity Detected (Quarantine) Check_NH->Result_Fail Absent/Broad Result_Pass PASS: Ethoxy Pattern Confirmed (Proceed to Synthesis) Check_Aliph->Result_Pass Multi-band CH2/CH3 Check_Aliph->Result_Fail Sharp O-Me Singlet (~2835)

Figure 1: Logical workflow for FTIR-based acceptance testing of the aniline intermediate.

Detailed Spectral Assignment

The molecule consists of three distinct vibrational zones: the Aniline core, the Morpholine ring, and the Ethoxy ether linkage.

Table 1: Functional Group Assignments for this compound
Frequency Region (cm⁻¹)Functional GroupMode AssignmentMechanistic Insight
3440 & 3350 Primary Amine (-NH₂)N-H Stretching (Asym & Sym)Characteristic "doublet" of primary anilines. Loss of these peaks indicates oxidation or substitution.
3000 – 3100 Aromatic RingC-H Stretching (sp²)Weak bands above 3000 cm⁻¹. Confirms the aromatic core integrity.[1]
2970 – 2850 Ethoxy & Morpholine C-H Stretching (sp³) CRITICAL REGION. Overlap of morpholine ring -CH₂- and ethoxy ethyl group (-CH₂CH₃).
1620 Primary AmineN-H Scissoring (Bending)Confirms the presence of the free amine; often overlaps with ring modes.
1580 & 1515 Benzene RingC=C Ring StretchingThe 1515 cm⁻¹ band is typically very strong in para-substituted anilines.
1240 – 1260 Aromatic Ether C-O-C Asym. Stretch Strong band corresponding to the Ar-O-CH₂CH₃ linkage.
1110 – 1120 Morpholine RingC-O-C StretchingCharacteristic ether linkage within the morpholine ring.
800 – 860 Aromatic RingC-H Out-of-Plane (OOP)Pattern indicative of 1,2,4-trisubstitution (2-ethoxy, 4-morpholino).

Comparative Analysis: Ethoxy vs. Methoxy

This is the core value proposition of this guide. Distinguishing This compound from 2-Methoxy-4-(morpholin-4-yl)aniline requires focusing on specific spectral nuances.

The "Methoxy Trap"

Many researchers overlook the subtle differences in the aliphatic region.

  • The Methoxy Analog: Exhibits a distinct, sharp, medium-intensity band near 2835 ± 10 cm⁻¹ (symmetric C-H stretch of O-CH₃). This is often isolated from the morpholine C-H bands.

  • The Ethoxy Target: The ethyl group introduces additional complexity. You will observe a splitting pattern and broadening in the 2850–2980 cm⁻¹ region due to the presence of both methylene (-CH₂-) and methyl (-CH₃) modes.

Table 2: Differentiating Features
Feature2-Ethoxy Target (Desired)2-Methoxy Analog (Impurity)
Aliphatic C-H (2800-3000) Complex multiplet; bands for -CH₂- (ethoxy), -CH₃ (ethoxy), and -CH₂- (morpholine).Simpler profile; distinct sharp band at ~2835 cm⁻¹ (O-Me).
Ether Stretch (1000-1300) C-O stretch shifts slightly lower due to the heavier ethyl group inductive effect.C-O stretch typically at higher frequency (closer to 1250 cm⁻¹).
Fingerprint (700-900) Subtle shifts in OOP bending due to steric bulk of the ethoxy group affecting ring planarity.Standard 1,2,4-trisubstituted pattern.[2][3]

Synthesis of Technical Insights

Why this matters for Drug Development: In the synthesis of EGFR inhibitors, the ethoxy group is often chosen to improve lipophilicity compared to the methoxy analog. Using the wrong intermediate (methoxy instead of ethoxy) can lead to a "scaffold mismatch," reducing the drug's binding affinity to the kinase pocket.

Expert Tip: If the FTIR spectrum is ambiguous in the 2800–3000 cm⁻¹ region due to the strong morpholine signal masking the alkoxy bands, Second Derivative Spectroscopy (a standard software function in FTIR packages) can resolve the overlapping peaks. Look for the inflection points:

  • Ethoxy: Will show inflection points for terminal methyl group vibrations.

  • Methoxy: Will show a clean singularity for the methyl group.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Ethoxy/Methoxy assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Spectroscopy Online (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

Sources

A Comparative Guide to Impurity Profiling of Synthesized 2-Ethoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling

2-Ethoxy-4-(morpholin-4-yl)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially impacting its safety, efficacy, and stability.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5][6]

This guide will explore the common impurities associated with the synthesis of this compound and provide a comparative analysis of the most effective analytical techniques for their detection, quantification, and structural elucidation.

Synthetic Pathway and Potential Impurities

The synthesis of this compound typically involves the reaction of a substituted aniline with morpholine.[7][8][9] Understanding the synthetic route is crucial for predicting potential process-related impurities.

Synthetic_Pathway Starting_Material_A Substituted p-nitroaniline Reaction Nucleophilic Aromatic Substitution Starting_Material_A->Reaction Starting_Material_B Morpholine Starting_Material_B->Reaction Intermediate 2-Ethoxy-4-(morpholin-4-yl)nitrobenzene Reaction->Intermediate Reduction Reduction of nitro group Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Potential Impurities:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., substituted p-nitroaniline).

    • By-products from side reactions (e.g., dialkylation products).

    • Reagents and catalysts used in the synthesis.

  • Degradation Products:

    • Oxidation products.

    • Hydrolysis products.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[]

Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile impurities.[][11][12]

Key Strengths:

  • Quantitative Accuracy: Excellent for determining the precise amount of each impurity.

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize separation.[11]

  • Robustness: Well-established and reliable for routine quality control.

Experimental Protocol: HPLC-UV for Impurity Quantification

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength that provides a good response for both the API and potential impurities (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[][12][15][16]

Key Strengths:

  • Structural Information: Provides molecular weight and fragmentation data for impurity identification.[]

  • High Sensitivity: Capable of detecting impurities at very low levels.[15][17]

  • Specificity: Can distinguish between compounds with similar chromatographic behavior but different masses.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for aniline derivatives.[16]

  • Data Acquisition: Acquire full scan data to detect all ions and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[][18][19][20][21]

Key Strengths:

  • Excellent for Volatiles: The gold standard for identifying and quantifying residual solvents.[]

  • High Resolution: Capillary columns provide excellent separation of complex mixtures.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.[20]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

  • Column: A fused silica capillary column, such as a DB-624 (30 m x 0.25 mm x 1.4 µm), is commonly used for residual solvent analysis.

  • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: The sample is placed in a headspace vial and heated to allow volatile compounds to partition into the gas phase, which is then injected into the GC.

  • Identification: Impurities are identified by comparing their mass spectra and retention times to known standards or spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the definitive structural elucidation of unknown impurities, especially when mass spectrometry data is ambiguous.[22][23][24][25][26]

Key Strengths:

  • Unambiguous Structure Determination: Provides detailed information about the connectivity of atoms within a molecule.[22][23]

  • Non-destructive: The sample can be recovered after analysis.[22]

  • Quantitative Capability (qNMR): Can be used for quantitative analysis without the need for a reference standard of the impurity.

Workflow for NMR-based Impurity Profiling

Sources

Safety Operating Guide

Definitive Disposal Guide: 2-Ethoxy-4-(morpholin-4-yl)aniline

[1][2]

Executive Summary & Chemical Profile[1][3][4]

2-Ethoxy-4-(morpholin-4-yl)aniline (often an intermediate in kinase inhibitor synthesis, such as Gefitinib analogs) presents a dual-hazard profile: acute toxicity typical of anilines and genotoxicity potential associated with morpholine moieties.[1][2]

Unlike standard organic waste, this compound requires a disposal strategy that mitigates two specific risks:

  • Aquatic Toxicity: Anilines are notoriously toxic to marine life (H410).[2]

  • Nitrosamine Formation: The morpholine ring is a secondary amine equivalent that can form potent carcinogens (N-nitrosomorpholine) if inadvertently mixed with oxidizing agents or nitrites in a waste stream.[1][2][3][4]

Chemical Hazard Profile
PropertySpecification
Chemical Class Aromatic Amine / Morpholine Derivative
Physical State Solid (typically off-white to brown powder)
Primary Hazards Toxic (Oral/Dermal/Inhalation), Irritant (Eye/Skin), Suspected Carcinogen
GHS Codes H301/H311 (Toxic), H319 (Eye Irrit.), H351 (Suspected Carcinogen), H410 (Aquatic Tox)
Incompatibility STRONG OXIDIZERS & NITRITES (Critical: Risk of explosion or nitrosamine formation)

Pre-Disposal Safety Protocols

Before initiating disposal, you must establish a Self-Validating Safety System .[1][2] This means the workspace itself prevents error through physical segregation.[2]

A. The "No-Nitrite" Rule (Expert Insight)

Crucial Mechanism: The morpholine moiety in this molecule is susceptible to N-nitrosation.[1][2]

  • Directive: NEVER dispose of this compound in the same waste container as nitric acid, sodium nitrite, or heavy metal oxidizers (Chromium VI).[2]

  • Why: In acidic waste streams, this combination generates N-nitrosomorpholine, a potent carcinogen, turning a standard hazardous waste stream into a high-grade biohazard.[1][2]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder >500mg.[1][2]

  • Dermal: Double nitrile gloves (0.11mm minimum thickness).[2] Anilines permeate skin rapidly.[1][2]

  • Ocular: Chemical splash goggles.[1][2]

Step-by-Step Disposal Workflow

Do not rely on general "Organic Waste" bins.[1][2] Use the following segregated streams to ensure destruction of the pharmacophore.

Stream A: Solid Waste (Pure Compound or Spill Debris)
  • Applicability: Expired pure substance, contaminated weighing boats, solid spill cleanup materials.[2]

  • Protocol:

    • Place material in a clear polyethylene bag (secondary containment).

    • Seal the bag with tape and label it "TOXIC SOLID - ANILINE DERIVATIVE."[1][2]

    • Place the sealed bag into the Solid Hazardous Waste Drum (Fiber or Poly drum).

    • Destruction Method: High-Temperature Incineration (required to break the morpholine ring).[1][2]

Stream B: Liquid Waste (Mother Liquors/Solutions)[2]
  • Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[2]

  • Protocol:

    • pH Check: Ensure the solution is Neutral or slightly Basic (pH 7-9). Acidic conditions increase volatility and skin absorption risk of anilines.

    • Segregation: Pour into a dedicated "Halogenated/Toxic Organic" carboy. Even if the solvent is non-halogenated (e.g., DMSO), the presence of the morpholino-aniline classifies it as a high-toxicity stream.[1]

    • Labeling: Tag with "CONTAINS AROMATIC AMINES - DO NOT MIX WITH OXIDIZERS."

Stream C: Empty Containers
  • Protocol: Triple rinse with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[2]

  • Rinsate Disposal: Pour all three rinses into Stream B .

  • Container: Deface the label and discard as standard laboratory glass trash only after triple rinsing.

Operational Visualization (Decision Logic)

The following diagram outlines the decision logic for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflowStartStart: this compound WasteAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder, Debris, Wipes)Assess->SolidDryLiquidLiquid Waste(Solutions, HPLC Effluent)Assess->LiquidWet/DissolvedPackSolidDouble Bag (Polyethylene).Label: 'TOXIC ANILINE'.Solid->PackSolidSegregationSegregation Check:Is Oxidizer/Nitrite present?Liquid->SegregationDangerSTOP: Potential Explosion/Carcinogen Risk.Neutralize Oxidizer First.Segregation->DangerYes (Oxidizers Present)SafeLiquidAdjust pH to 7-9.Pour into Toxic/Halogenated Carboy.Segregation->SafeLiquidNo (Safe)Danger->SafeLiquidAfter NeutralizationIncinerateFinal Disposal:High-Temp IncinerationSafeLiquid->IncineratePackSolid->Incinerate

Figure 1: Decision tree for the safe segregation of morpholino-aniline waste, emphasizing the critical separation from oxidizers.

Regulatory & Compliance Data

When filling out your waste manifest (e.g., EPA Form 8700-22 in the USA), use the following classifications. While this specific molecule may not be P-listed or U-listed by name, it must be characterized by its toxicity.[1][2]

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Listed (Default to Characteristic)Treat as Hazardous Waste due to toxicity.[1][2] If dissolved in methanol/acetone, add D001 (Ignitable).[2]
EU Waste Code 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s.[2] (contains this compound).[1][2][5]
Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Protect: Don full PPE (Tyvek suit recommended for large spills).[2]

  • Contain:

    • Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[2]

    • Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with anilines).[2]

  • Clean: Wash the surface with a mild detergent and water; collect this wash water into Stream B .[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Management of Aromatic Amines and Organic Chemical Waste. RCRA Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.